N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide
CAS No.:
Cat. No.: VC13780848
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2O3 |
|---|---|
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | N-(3-hydroxyazetidin-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide |
| Standard InChI | InChI=1S/C8H16N2O3/c1-8(2,3)13-10(6-11)9-4-7(12)5-9/h6-7,12H,4-5H2,1-3H3 |
| Standard InChI Key | ROIGKIXGKOAKKZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)ON(C=O)N1CC(C1)O |
| Canonical SMILES | CC(C)(C)ON(C=O)N1CC(C1)O |
Introduction
Chemical Identity and Structural Features
N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide, also identified by its IUPAC name tert-butyl (3-hydroxyazetidin-1-yl)carbamate, is characterized by a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a tert-butoxycarbamate moiety at the 1-position . The compound’s structural attributes are summarized below:
Table 1: Chemical Identity
| Property | Value | Source |
|---|---|---|
| CAS Number | 2007924-99-2 | |
| Molecular Formula | ||
| Molecular Weight | 188.22 g/mol | |
| IUPAC Name | tert-butyl (3-hydroxyazetidin-1-yl)carbamate | |
| SMILES Notation | O=C(NC1CN(C1O)COC(C)(C)C)OC |
The tert-butoxy group enhances steric bulk and stability, while the hydroxyazetidine ring introduces conformational rigidity, making the compound a valuable intermediate in organic synthesis .
Physical and Chemical Properties
Reactivity and Functional Group Interactions
The hydroxyazetidine moiety participates in hydrogen bonding, influencing solubility and intermolecular interactions. The tert-butoxycarbamate group serves as a protective moiety for amines, leveraging its stability under basic conditions and susceptibility to cleavage via strong acids (e.g., trifluoroacetic acid) . This dual functionality enables selective derivatization, a critical feature in multi-step synthetic pathways.
Handling protocols emphasize working in a well-ventilated fume hood and adhering to institutional guidelines for chemical safety .
Applications in Scientific Research
Role in Organic Synthesis
The compound’s carbamate group is widely utilized as a protecting group for amines, enabling selective reactions at other functional sites. For example, in peptide synthesis, tert-butoxycarbamates (Boc groups) shield amino groups during coupling reactions, preventing undesired side reactions . The hydroxyazetidine ring’s rigidity may also facilitate the development of conformationally restricted analogs in drug discovery.
Comparison with Structural Analogs
To contextualize its utility, N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide can be compared to other carbamate-protected azetidines:
Table 3: Structural and Functional Comparisons
| Compound | Key Differences | Implications |
|---|---|---|
| tert-Butyl azetidine-1-carboxylate | Lacks hydroxyl substitution | Reduced hydrogen-bonding capacity |
| N-(3-Aminoazetidin-1-yl)(tert-butoxy)formamide | Amino instead of hydroxyl group | Altered reactivity in nucleophilic substitutions |
The hydroxyl group in N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide enhances polarity compared to non-hydroxylated analogs, potentially improving solubility in aqueous-organic mixed solvents .
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